3-(dimethylamino)-N'-hydroxypropanimidamide
Overview
Description
3-(dimethylamino)-N’-hydroxypropanimidamide is an organic compound that features both an amine and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N’-hydroxypropanimidamide typically involves the reaction of dimethylamine with acrylonitrile, followed by hydrolysis of the resulting adduct . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of 3-(dimethylamino)-N’-hydroxypropanimidamide can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N’-hydroxypropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . Substitution reactions often require the presence of a base or acid catalyst to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in amines .
Scientific Research Applications
3-(dimethylamino)-N’-hydroxypropanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(dimethylamino)-N’-hydroxypropanimidamide exerts its effects involves interactions with various molecular targets. The compound can act as a nucleophile, participating in reactions that form new chemical bonds. Its amine and hydroxyl groups play crucial roles in these interactions, facilitating the formation of stable products .
Comparison with Similar Compounds
Similar Compounds
3-dimethylamino-1-arylpropenones: These compounds are used in the production of dyes and have similar chemical properties.
Dimethylaminopropylamine: This compound is used in the preparation of surfactants and shares structural similarities with 3-(dimethylamino)-N’-hydroxypropanimidamide.
Uniqueness
What sets 3-(dimethylamino)-N’-hydroxypropanimidamide apart is its combination of amine and hydroxyl functionalities, which allows it to participate in a broader range of chemical reactions compared to its analogs. This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-(dimethylamino)-N'-hydroxypropanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c1-8(2)4-3-5(6)7-9/h9H,3-4H2,1-2H3,(H2,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXWUQNIEZZMND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C(=N/O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10913430 | |
Record name | 3-(Dimethylamino)-N-hydroxypropanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10913430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98138-26-2 | |
Record name | 3-(Dimethylamino)-N-hydroxypropanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10913430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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